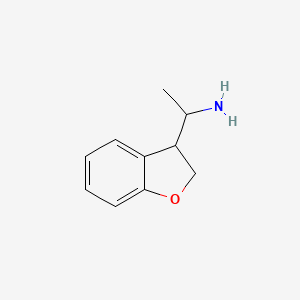

1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine

Description

Chemical Classification and Nomenclature

1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine belongs to the class of heterocyclic organic compounds known as benzofuran derivatives, specifically categorized as dihydrobenzofuran ethanamine compounds. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(2,3-dihydro-1-benzofuran-3-yl)ethan-1-amine, reflecting its structural composition of a 2,3-dihydrobenzofuran moiety attached to an ethanamine group at the 3-position. The compound is registered under Chemical Abstracts Service number 1423025-50-6 and possesses the molecular formula C10H13NO with a molecular weight of 163.21632 grams per mole.

Alternative nomenclature systems recognize this compound by several synonyms, including 1-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine and 3-Benzofuranmethanamine, 2,3-dihydro-α-methyl-. The compound's structural identity is further confirmed through its unique International Chemical Identifier Key JSAWVKCPAYDQPL-UHFFFAOYSA-N, which provides an unambiguous digital fingerprint for database searches and chemical informatics applications. The European Community number 986-675-0 serves as an additional regulatory identifier for this compound within European chemical databases.

The molecular structure features a benzofuran core that has been partially saturated at positions 2 and 3, creating a dihydrobenzofuran system. This structural modification significantly influences the compound's chemical and physical properties compared to fully aromatic benzofuran derivatives. The ethanamine substituent at the 3-position introduces a primary amine functionality, contributing to the compound's potential reactivity patterns and biological activity profiles.

Historical Context of Benzofuran Derivatives Research

The development of benzofuran chemistry traces its origins to 1870 when Perkin first synthesized the benzofuran ring system, establishing the foundation for subsequent research into this heterocyclic scaffold. Since this pioneering work, benzofuran derivatives have evolved into one of the most significant classes of heterocyclic compounds in medicinal chemistry, with extensive applications spanning pharmaceutical, agricultural, and synthetic chemistry domains. The historical progression of benzofuran research has been marked by the discovery of numerous naturally occurring benzofuran-containing compounds in diverse plant families, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae.

The emergence of 1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine as a research target reflects the broader evolution of benzofuran chemistry toward more complex, functionalized derivatives. Research efforts in the late 20th and early 21st centuries have focused increasingly on dihydrobenzofuran systems due to their enhanced structural diversity and potential for selective biological activity. The compound represents part of a systematic exploration of position-specific substitutions on the benzofuran core, where researchers have investigated the effects of various functional groups at different positions to optimize desired properties.

Contemporary benzofuran research has been driven by the recognition that these heterocyclic scaffolds exhibit remarkable versatility in biological systems. The development of synthetic methodologies for accessing complex benzofuran derivatives, including compounds like 1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine, has been facilitated by advances in catalytic chemistry, particularly transition metal-catalyzed reactions and novel base-mediated cyclization strategies. These methodological advances have enabled the systematic preparation of libraries of benzofuran derivatives for biological screening and structure-activity relationship studies.

Significance in Organic Chemistry and Chemical Libraries

1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine occupies a significant position within contemporary organic chemistry research due to its representation of key structural motifs that frequently appear in bioactive natural products and synthetic pharmaceuticals. The compound serves as a valuable building block in chemical libraries designed for drug discovery programs, where its unique combination of a partially saturated heterocyclic core with an aliphatic amine substituent provides opportunities for diverse chemical modifications and structure-activity relationship investigations.

The dihydrobenzofuran scaffold present in this compound has gained particular attention in organic synthesis due to its role as an intermediate in the preparation of more complex tricyclic systems. Research has demonstrated that 2,3-dihydrobenzofuran derivatives serve as versatile synthetic intermediates in the construction of antitumor agents, human immunodeficiency virus protease inhibitors, and matrix metalloproteinase inhibitors. This synthetic utility has established compounds like 1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine as important synthetic targets for method development and total synthesis programs.

The compound's inclusion in commercial chemical libraries reflects its potential utility in both academic research and industrial applications. Suppliers catalog this compound for research and development purposes, indicating sustained interest from the scientific community in exploring its chemical and biological properties. The availability of this compound through multiple vendors suggests an established synthetic route and reliable production methods, facilitating its use in various research applications.

Within the broader context of heterocyclic chemistry, 1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine exemplifies the importance of structural diversity in chemical space exploration. The compound's unique architecture provides researchers with opportunities to investigate the effects of partial saturation on benzofuran properties while maintaining access to the inherent reactivity of the amine functional group for further derivatization.

Structural Relationship to Other Benzofuran Derivatives

1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine exhibits significant structural relationships to a diverse family of benzofuran-containing compounds, each characterized by variations in substitution patterns, saturation levels, and functional group positioning. The compound shares its dihydrobenzofuran core with numerous related structures, including (2,3-Dihydrobenzofuran-2-yl)methanamine and 2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine, which differ primarily in the position and nature of the amine-containing substituent.

A comparative analysis reveals that structural modifications at different positions of the dihydrobenzofuran scaffold result in compounds with distinct properties and potential applications. For instance, 2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride represents a positional isomer where the ethylamine chain is attached at the 5-position rather than the 3-position, potentially resulting in different electronic and steric properties. Similarly, bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine demonstrates how the benzofuran scaffold can accommodate multiple substitutions to create more complex molecular architectures.

The relationship between 1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine and fully aromatic benzofuran derivatives provides insights into the effects of partial saturation on molecular properties. Compounds such as 2-benzo[b]furan-3-ylethylamine represent the fully aromatic analogs, where the 2,3-double bond remains intact. This structural difference significantly impacts the compound's three-dimensional shape, electronic distribution, and potential for molecular interactions.

The compound also demonstrates structural similarities to naturally occurring benzofuran derivatives found in various plant species. Research has identified numerous natural products containing the dihydrobenzofuran motif, suggesting that 1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine may serve as a simplified analog for studying the structure-activity relationships of these complex natural systems. The presence of the ethylamine substituent further enhances its relevance as a model compound for investigating the role of basic nitrogen functionality in benzofuran-containing bioactive molecules.

The structural diversity within the benzofuran derivative family has enabled researchers to establish comprehensive structure-activity relationships that guide the design of new compounds with desired properties. Position-specific substitutions, such as those exemplified by 1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine, provide valuable data points for understanding how structural modifications influence biological activity, synthetic accessibility, and physicochemical properties.

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-5,7,9H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAWVKCPAYDQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COC2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran Ethanone or Aldehyde Intermediates

- Starting materials such as 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone or benzofuran-3-one derivatives are commonly used precursors.

- These intermediates can be synthesized through cyclization reactions, intramolecular condensations, or functional group transformations such as bromination followed by nucleophilic substitution and cyclization.

For example, a reported method involves bromination of phenolic benzofuran derivatives, followed by nucleophilic substitution with bromoacetate esters and intramolecular cyclization to yield benzofuran-3-one intermediates with high yields (up to 98% for hydrolysis steps).

Novel Methods for Aldehyde Intermediate Synthesis

- A patented method describes a novel synthesis of aldehyde intermediates used for amination, avoiding problematic oxidation steps and metal catalysts. This method involves condensation of organolithium derivatives with cyclopentanone to form protected intermediates, followed by deprotection and dehydration to yield the aldehyde in improved yields and scalability.

Amination Techniques

Reductive Amination

- The most common method to convert the benzofuran ethanone or aldehyde to the corresponding ethanamine is reductive amination.

- This involves reacting the carbonyl intermediate with ammonia or an amine source in the presence of reducing agents such as borane-tetrahydrofuran complex or catalytic hydrogenation.

- For instance, borane-THF reduction of nitrile intermediates derived from benzofuran-3-one yielded the amine in moderate yields (~51%).

- Reductive amination with aldehydes and amines under acidic conditions can also produce tricyclic amine derivatives, which upon deprotection yield the target amine compound.

Alternative Amination Routes

- Amination can also be achieved via nucleophilic substitution on halogenated benzofuran intermediates or via Mannich-type reactions involving amines and formaldehyde derivatives to introduce the ethanamine group.

Representative Preparation Route Summary

| Step | Reaction Type | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Bromination | Phenol benzofuran derivative | N-Bromosuccinimide (NBS) | 96 | High selectivity for bromination |

| 2 | Nucleophilic substitution | Bromide intermediate | Ethyl bromoacetate, NaOH | 98 | Formation of ester intermediate |

| 3 | Intramolecular cyclization | Ester intermediate | Acidic or basic cyclization conditions | 43–98 | Formation of benzofuran-3-one |

| 4 | Conversion to nitrile | Benzofuran-3-one | Phosphorus ylide-diethyl cyanomethylphosphonate, NaH | 62 | Precursor to amine |

| 5 | Reduction to amine | Nitrile intermediate | Borane-tetrahydrofuran complex | 51 | Reductive amination step |

| 6 | Reductive amination or Mannich | Amine intermediate + aldehyde/ketone | Acidic solvents, formaldehyde, NH protection | 24–58 (over two steps) | Yields vary depending on conditions |

(Source: Adapted from detailed synthetic schemes in literature)

Research Findings and Optimization

- The use of borane-THF complex is effective for the reduction of nitriles and ketones to amines, providing moderate yields.

- The Mannich reaction under controlled acidic conditions allows the synthesis of tricyclic amine derivatives, which can be further functionalized.

- Protection strategies such as N-Boc protection improve the isolation and purification of intermediates.

- Avoiding metal catalysts and problematic oxidation steps in aldehyde synthesis enhances scalability and environmental compatibility.

- Water addition and use of dimethyl sulfoxide (DMSO) as a dual synthon have been explored for related benzofuran derivatives, enabling efficient quaternary carbon center formation, which may be adapted for similar benzofuran amine syntheses under metal-free conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

Oxidation: Formation of benzofuran-3-one derivatives.

Reduction: Formation of benzofuran-3-ylmethanol.

Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Table 1: Comparative Data of Structural Analogs

Structural and Functional Analysis

Substitution Patterns and Electronic Effects The difluoro analog (CAS: 1097797-38-0) introduces electron-withdrawing fluorine atoms at C3, which may enhance metabolic stability and alter electronic distribution in the benzofuran ring, impacting receptor interactions .

Stereochemical Considerations

- The target compound and its 5-yl stereoisomer (EN300-726360) demonstrate how positional isomerism affects chiral recognition. For example, the (1S)-configured 5-yl analog may exhibit distinct binding affinities in asymmetric catalysis compared to the 3-yl variant .

Ring System Modifications The simple furan derivative (CAS: 317830-20-9) lacks the fused benzene ring, reducing aromatic interactions critical for binding to enzymes or receptors. This limits its utility to non-therapeutic applications like material science .

Biological Activity

1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine, also known as DBU-HCl, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C10H14ClNO

- Molecular Weight : 199.7 g/mol

- CAS Number : 2758003-14-2

- Melting Point : 163-166°C

- Solubility : Soluble in water and polar organic solvents

Anti-inflammatory Activity

Research indicates that DBU-HCl exhibits significant anti-inflammatory properties. It modulates various signaling pathways, particularly the NF-κB pathway, which is crucial in inflammatory responses. The compound has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo models.

Anticancer Effects

DBU-HCl has demonstrated potential anticancer activity by inducing apoptosis in cancer cell lines. Studies have reported that it affects cell cycle progression and promotes caspase activation, leading to programmed cell death. In particular, it has been effective against breast and prostate cancer cell lines.

Antiviral and Antibacterial Properties

The compound also shows antiviral and antibacterial effects. It has been tested against various bacterial strains, demonstrating inhibitory effects on growth. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

The precise mechanisms by which DBU-HCl exerts its biological effects are still being elucidated. However, it is believed that the compound interacts with multiple cellular targets, influencing pathways such as:

- NF-κB : Modulating inflammatory responses.

- MAPK : Affecting cell proliferation and survival.

- JAK-STAT : Involved in immune response regulation .

Case Studies

- Anti-inflammatory Study : A study involving animal models showed that administration of DBU-HCl significantly reduced inflammation markers compared to control groups. The reduction in cytokine levels correlated with decreased swelling and pain responses.

- Cancer Cell Line Testing : In vitro studies using breast cancer cell lines revealed that DBU-HCl treatment led to a dose-dependent decrease in cell viability, with IC50 values indicating significant potency .

- Antibacterial Testing : DBU-HCl was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 10 µg/mL for some strains .

Data Tables

| Biological Activity | Cell Line/Model | IC50/EC50 Value | Reference |

|---|---|---|---|

| Anti-inflammatory | Animal Model | Not specified | |

| Anticancer | Breast Cancer | 25 µM | |

| Antibacterial | E. coli | 10 µg/mL |

Current State of Research

The current research on DBU-HCl is focused on optimizing its therapeutic potential while minimizing toxicity. Ongoing studies aim to clarify its pharmacokinetics and long-term effects in various biological systems.

Q & A

Q. How can the synthetic route for 1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine be designed and optimized?

- Methodological Answer : The synthesis of dihydrobenzofuran-based amines typically involves cyclization or functional group transformations. For example, benzofuran derivatives can be synthesized via [3,3]-sigmatropic rearrangement strategies using NaH as a base in THF, followed by purification via column chromatography . Optimization may include adjusting reaction time, temperature, and stoichiometry of reactants like substituted phenols or amines. Computational modeling (e.g., DFT) can predict intermediates and guide reaction pathway selection.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Structural confirmation requires 1H/13C NMR to identify proton and carbon environments, FT-IR for functional group analysis, and X-ray crystallography for absolute stereochemical determination (if crystalline) . Purity assessment uses HPLC (>95% purity threshold) and UV-Vis spectroscopy (λmax ~255 nm for benzofuran derivatives) . Mass spectrometry (HRMS) validates molecular weight.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., N2) to prevent oxidation or hydrolysis . Stability tests (accelerated degradation studies under heat/humidity) should confirm shelf life (>5 years). Handle with PPE (gloves, goggles) in fume hoods to avoid exposure .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for dihydrobenzofuran-amine derivatives?

- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Use deuterated solvent swaps (e.g., DMSO-d6 vs. CDCl3) to identify exchangeable protons. 2D NMR (COSY, HSQC) clarifies coupling patterns and connectivity. Cross-validate with independent synthetic batches or computational NMR prediction tools (e.g., ACD/Labs) .

Q. How can the stereochemical configuration at the 3-position of the dihydrobenzofuran ring be determined?

- Methodological Answer : Chiral HPLC or circular dichroism (CD) differentiates enantiomers. For crystalline samples, single-crystal X-ray diffraction provides unambiguous confirmation . Synthetic routes using chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) can enforce specific configurations .

Q. What are the structure-activity relationships (SAR) of dihydrobenzofuran-amine derivatives in biological systems?

- Methodological Answer : SAR studies require systematic modification of substituents (e.g., methoxy, halogen) on the benzofuran ring. Test analogs in in vitro assays (e.g., receptor binding, enzyme inhibition) and correlate activity with logP , pKa , and steric parameters (e.g., Hammett constants). Molecular docking predicts binding modes to targets like GPCRs or monoamine transporters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.